![molecular formula C18H19N3O3S B2938707 N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide CAS No. 33284-06-9](/img/structure/B2938707.png)
N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide
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Overview
Description
“N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving esterification, reaction with hydrazine hydrate, and reaction with arylsulfonyl chlorides .Scientific Research Applications
Anticancer Research
Indole derivatives have been studied for their potential in inducing cell apoptosis and arresting cells in specific phases of cell division, which is crucial in cancer treatment .
Anti-HIV Research
Novel indolyl derivatives have been evaluated as HIV-1 inhibitors, showing promise in the development of new anti-HIV medications .
Antitubercular Activity
Derivatives of indole have been investigated for their activity against Mycobacterium tuberculosis and Mycobacterium bovis, indicating potential use in treating tuberculosis .
Pharmaceutical Development
Amides, such as those derived from indole compounds, are important in pharmaceuticals, with applications in drug synthesis and development .
Tubulin Polymerization Inhibition
Some indole derivatives have shown potential as agents for tubulin polymerization inhibition, which is a target for anticancer drugs .
Molecular Docking Studies
Indole derivatives have been used in molecular docking studies to explore their interactions with biological targets, aiding in drug design and discovery .
Mechanism of Action
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.
Result of Action
The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-13(22)21-15-6-8-16(9-7-15)25(23,24)20-11-10-14-12-19-18-5-3-2-4-17(14)18/h2-9,12,19-20H,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXGUKFGZHIMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide |
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